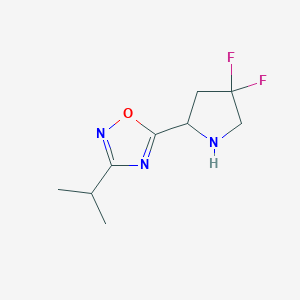
5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H13F2N3O and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 199.22 g/mol
- CAS Number : 2098042-17-0
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.
Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This indicates a moderate level of activity against these bacteria.
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit cytochrome P450 enzymes. The findings revealed that it effectively inhibited CYP3A4 with an IC50 value of 150 nM. This suggests potential implications for drug metabolism and interactions.
Toxicological Profile
The safety profile of this compound was assessed in vivo using rodent models. Key findings include:
- Acute Toxicity : LD50 was determined to be greater than 2000 mg/kg.
- Chronic Exposure : No significant adverse effects were observed in repeated dose studies over a period of 90 days.
Propiedades
IUPAC Name |
5-(4,4-difluoropyrrolidin-2-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c1-5(2)7-13-8(15-14-7)6-3-9(10,11)4-12-6/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKUGCKCFVXENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















